![molecular formula C11H18ClNO2 B1491849 3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2092096-89-2](/img/structure/B1491849.png)
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, hereafter referred to as “3-Cl-HMA”, is an organic compound that has been studied for its potential applications in scientific research. This compound has been used in a variety of experiments, including those related to biochemistry and physiology.
Scientific Research Applications
Medicinal Chemistry: Antioxidant Activity
This compound shows promise in medicinal chemistry due to its potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage and diseases. The structure of this compound suggests it could be synthesized into derivatives that exhibit significant antioxidant activity, similar to other chloro-propanone derivatives .
Organic Synthesis: Cycloalkane Derivatives
In organic synthesis, the compound’s cycloalkane framework can be utilized to create novel derivatives. Cycloalkanes serve as core structures in many pharmaceuticals and agrochemicals. The presence of a hydroxymethyl group provides a functional handle for further chemical modifications .
Analytical Chemistry: NMR Spectroscopy Standards
Given its unique structure, this compound could serve as a standard in NMR spectroscopy for calibrating instruments or as a reference compound for structural analysis of similar molecules .
Chemical Education: Nomenclature and Structure Elucidation
This compound can be used as an educational tool to teach advanced nomenclature and structure elucidation techniques. Its complex structure challenges students to apply IUPAC rules and interpret spectroscopic data .
properties
IUPAC Name |
3-chloro-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-2-10(15)13-6-9(7-14)11(8-13)3-1-4-11/h9,14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACUBAGTAMHTDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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